Product packaging for Uridine diphosphate 2-deoxyglucose(Cat. No.:CAS No. 6659-40-1)

Uridine diphosphate 2-deoxyglucose

Cat. No.: B1197874
CAS No.: 6659-40-1
M. Wt: 550.3 g/mol
InChI Key: AOQZFKXRCMSXKA-SEKGBAOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Uridine diphosphate 2-deoxyglucose, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O16P2 and its molecular weight is 550.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O16P2 B1197874 Uridine diphosphate 2-deoxyglucose CAS No. 6659-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6659-40-1

Molecular Formula

C15H24N2O16P2

Molecular Weight

550.3 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O16P2/c18-4-7-11(21)12(22)13(23)14(31-7)32-35(27,28)33-34(25,26)29-5-8-6(19)3-10(30-8)17-2-1-9(20)16-15(17)24/h1-2,6-8,10-14,18-19,21-23H,3-5H2,(H,25,26)(H,27,28)(H,16,20,24)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1

InChI Key

AOQZFKXRCMSXKA-SEKGBAOZSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

UDP-2-deoxy-D-glucose
UDP-2-deoxyglucose
uridine diphosphate 2-deoxy-D-glucose
uridine diphosphate 2-deoxyglucose
uridine diphosphate 2-deoxyglucose, beta-D-glucopyranosyl cpd

Origin of Product

United States

Contextualization Within Nucleotide Sugar Metabolism and Signaling Pathways

Nucleotide sugars are crucial molecules in biochemistry, acting as activated forms of monosaccharides used in the synthesis of complex carbohydrates like polysaccharides, glycoproteins, and glycolipids. Uridine (B1682114) diphosphate (B83284) (UDP)-sugars are the most prevalent type of nucleotide sugar donors in these glycosylation reactions, which are catalyzed by enzymes known as glycosyltransferases. The parent compound, Uridine diphosphate glucose (UDP-glucose), is a central precursor for the synthesis of glycogen (B147801) and can be converted into other UDP-sugars, such as UDP-galactose and UDP-glucuronic acid. wikipedia.org These molecules are essential for building polysaccharides containing galactose and glucuronic acid. wikipedia.org

The metabolism of nucleotide sugars is a fundamental process, providing the necessary building blocks for glycosylation, a critical modification for the function of many proteins and lipids. This process primarily occurs in the endoplasmic reticulum and Golgi apparatus.

Beyond their role in biosynthesis, UDP-sugars, including UDP-glucose, can also function as extracellular signaling molecules, particularly under conditions of cellular stress or injury. nih.gov UDP-glucose is considered a damage-associated molecular pattern (DAMP) that can trigger immune responses. nih.gov It has a high affinity for the P2Y14 receptor, and their interaction can modulate inflammatory responses through various signaling pathways. nih.gov UDP-2-deoxyglucose, as an analog of UDP-glucose, is studied for its potential to interfere with these normal metabolic and signaling functions.

Historical Overview of Its Discovery and Initial Biochemical Characterization

The study of 2-deoxy sugars and their derivatives has been a subject of interest in synthetic chemistry due to their reactivity and ability to inhibit enzymes and metabolic processes. tandfonline.com The formation of uridine (B1682114) diphosphate-2-deoxy-D-glucose in yeast was reported in the mid-1960s, marking an early observation of this compound in a biological system. nih.gov

Further research has focused on the chemical synthesis and isolation of UDP-2-deoxyglucose. tandfonline.com Methods have been developed for its α-selective synthesis through the phosphorylation of thioglycosides, followed by a coupling reaction with uridine-5′-monophosphate (UMP)-morpholidate and subsequent deacetylation. tandfonline.com The isolation of the synthesized compound has been achieved using sequential silica-gel chromatography. tandfonline.com Structural elucidation was confirmed using NMR results. tandfonline.com Stability analyses have shown that synthetic UDP-2-deoxy sugars are significantly less stable than their natural UDP-sugar counterparts, hydrolyzing much faster in acidic buffer conditions (pH 4). tandfonline.com

Significance As a Metabolite of 2 Deoxy D Glucose 2 Dg in Cellular Perturbation Studies

Enzymatic Pathways Leading to UDP-2-Deoxyglucose Formation

The synthesis of UDP-2-deoxyglucose is a multi-step process initiated by the phosphorylation of the glucose analog, 2-deoxyglucose (2-DG). This is followed by the activation of the resulting phosphate (B84403) ester into a high-energy sugar nucleotide.

Role of Hexokinases in 2-Deoxyglucose Phosphorylation (2-DG-6-P)

The journey of 2-deoxyglucose into cellular metabolism begins with its transport across the cell membrane, primarily facilitated by glucose transporters (GLUTs). nih.gov Once inside the cell, it serves as a substrate for hexokinases, the same enzymes that catalyze the first committed step of glycolysis: the phosphorylation of glucose. nih.govyoutube.com

Hexokinases, particularly Hexokinase II which is prevalent in insulin-sensitive tissues and many cancer cells, phosphorylate 2-deoxyglucose at the C-6 position, consuming a molecule of ATP in the process. nih.govnih.gov This reaction yields 2-deoxyglucose-6-phosphate (2-DG-6-P), a charged molecule that is effectively trapped within the cell as it cannot easily traverse the cell membrane. nih.govcaymanchem.com The formation of 2-DG-6-P is a critical control point, as its accumulation can inhibit the activity of hexokinase itself, representing a form of feedback inhibition. nih.govnih.gov

Enzyme FamilySpecific IsoformsSubstrateProductCellular LocationKey Characteristics
HexokinasesHexokinase I, Hexokinase II2-deoxy-D-glucose2-deoxy-D-glucose-6-phosphateCytoplasm, MitochondriaCatalyzes the initial phosphorylation. nih.govyoutube.com

Subsequent Uridylation Steps and Involved Enzymes

Following its formation, 2-deoxyglucose-6-phosphate can be further metabolized into UDP-2-deoxyglucose. This conversion is catalyzed by UDP-glucose pyrophosphorylase (UGPase), also known as UDP-glucose phosphorylase. youtube.com This enzyme typically catalyzes the reversible reaction between glucose-1-phosphate and UTP to form UDP-glucose and pyrophosphate. youtube.com

In the case of the deoxy analog, it is proposed that 2-deoxyglucose-6-phosphate is first isomerized to 2-deoxyglucose-1-phosphate (B1237330). Subsequently, UDP-glucose pyrophosphorylase catalyzes the reaction of 2-deoxyglucose-1-phosphate with UTP. This uridylation step involves the transfer of a UMP moiety from UTP to the sugar phosphate, releasing pyrophosphate and forming UDP-2-deoxyglucose. youtube.comyoutube.com The hydrolysis of the released pyrophosphate by inorganic pyrophosphatase provides the thermodynamic driving force for the reaction to proceed in the direction of UDP-sugar synthesis. youtube.com

EnzymeSubstratesProductCofactors/Cosubstrates
UDP-glucose pyrophosphorylase (UGPase)2-deoxyglucose-1-phosphate, UTPUDP-2-deoxyglucose, PyrophosphateMg2+

Intracellular Localization and Dynamic Pool Regulation of UDP-2-Deoxyglucose

The enzymes responsible for the synthesis of UDP-2-deoxyglucose, namely hexokinases and UDP-glucose pyrophosphorylase, are primarily located in the cytoplasm. nih.gov This suggests that the biosynthesis of UDP-2-deoxyglucose also occurs in this compartment. The resulting pool of UDP-2-deoxyglucose is subject to dynamic regulation, influenced by the availability of its precursors, 2-deoxyglucose and UTP, and the activity of the synthesizing enzymes.

The regulation of the intracellular pool of UDP-2-deoxyglucose is critical, as its accumulation can have significant metabolic consequences. For instance, the formation of 2-DG-6P from 2-DG consumes ATP, and since 2-DG-6P cannot be readily metabolized through glycolysis, it can lead to a depletion of cellular ATP reserves. nih.gov The concentration of UDP-2-deoxyglucose is therefore tightly controlled through the interplay of its synthesis and subsequent utilization or degradation. The availability of UDP-glucose, a key precursor for many glycosylation reactions, can also influence the dynamics of the UDP-2-deoxyglucose pool. nih.gov

Interconversion Dynamics with Other Nucleotide Sugars and Analogs

UDP-2-deoxyglucose exists within a network of interconverting nucleotide sugars. The enzymes that act on UDP-glucose can sometimes utilize UDP-2-deoxyglucose as a substrate, albeit often with different efficiencies. For example, UDP-glucose 4-epimerase, an enzyme that interconverts UDP-glucose and UDP-galactose, may potentially act on UDP-2-deoxyglucose, leading to the formation of UDP-2-deoxygalactose. researchgate.net

Furthermore, the synthesis of other nucleotide sugar analogs can occur through similar enzymatic pathways. For instance, the synthesis of UDP-N-acetyl-xylosamine from UDP-N-acetylglucosamine involves a dehydrogenase and a decarboxylase, highlighting the diverse enzymatic machinery capable of modifying nucleotide sugars. nih.gov The presence of these interconversion pathways creates a complex and dynamic pool of nucleotide sugars and their analogs within the cell. nih.gov

EnzymeSubstrateProductSignificance
UDP-glucose 4-epimerase (potential)UDP-2-deoxyglucoseUDP-2-deoxygalactosePotential for formation of other deoxy-sugar nucleotides. researchgate.net
UDP-N-acetylglucosamine 6-dehydrogenaseUDP-N-acetylglucosamineUDP-N-acetyl-glucosaminuronic acidDemonstrates enzymatic modification of UDP-sugars. nih.gov
UXNAcS (decarboxylase)UDP-N-acetyl-glucosaminuronic acidUDP-N-acetyl-xylosamineExample of a distinct enzymatic step in the synthesis of a unique UDP-sugar. nih.gov

Stability and Turnover Rates within Cellular Environments

The stability of UDP-2-deoxyglucose within the cellular environment is a crucial factor determining its biological activity and fate. Chemical synthesis studies have shown that UDP-2-deoxy sugars can be less stable than their natural counterparts, particularly in acidic conditions. tandfonline.comtandfonline.com For instance, synthesized UDP-2-deoxyglucose was found to hydrolyze much faster at pH 4 compared to natural UDP-sugars. tandfonline.comtandfonline.com However, at neutral or slightly alkaline pH (pH 7 and 10), it exhibits greater stability. tandfonline.com

In contrast to the rapid degradation of nucleotides like ATP, extracellular UDP-glucose has been shown to be highly stable and is not readily degraded by ecto-nucleotidases present on cells like neutrophils. researchgate.net This suggests that UDP-sugars, including potentially UDP-2-deoxyglucose, can have a longer half-life in the extracellular space, allowing them to act as signaling molecules. The intracellular turnover rate of UDP-2-deoxyglucose would be influenced by the rates of its synthesis, its utilization by glycosyltransferases, and its potential degradation by specific hydrolases. The accumulation of its precursor, 2-DG-6P, can inhibit glycolysis, leading to cell death, which underscores the importance of the metabolic turnover of these compounds. caymanchem.com

Interference with Glycosylation Pathways

UDP-2-deoxyglucose and its precursor, 2-deoxy-D-glucose (2-DG), are recognized for their profound interference with the synthesis of glycoproteins. This disruption occurs because 2-DG, due to its structural similarity to mannose and glucose, can be converted into nucleotide sugar analogs like UDP-2-deoxyglucose and GDP-2-deoxyglucose. wikipedia.orgnih.gov These analogs then enter the glycosylation pathways, leading to the formation of non-functional intermediates and the inhibition of essential post-translational modifications.

Disruption of N-Linked Glycoprotein (B1211001) Biosynthesis

The primary mechanism by which UDP-2-deoxyglucose impairs cellular function is through the disruption of N-linked glycosylation, a critical process for the proper folding, stability, and function of a vast number of proteins. wikipedia.orgnih.govnih.gov The introduction of 2-DG into cellular systems leads to the synthesis of fraudulent nucleotide sugars that act as competitive inhibitors in the assembly of the oligosaccharide precursor required for N-glycosylation. nih.gov This interference can trigger endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins. wikipedia.orgnih.gov

In the endoplasmic reticulum, N-linked glycosylation begins with the assembly of a lipid-linked oligosaccharide (LLO) precursor on a dolichol phosphate carrier. This precursor, which normally consists of N-acetylglucosamine, mannose, and glucose residues, is built in a stepwise manner. The presence of nucleotide-activated 2-deoxyglucose, such as GDP-2-deoxyglucose, disrupts this assembly line. nih.gov

Research using cell-free systems from chick embryo cells demonstrated that GDP-2-deoxyglucose inhibits the elongation of the oligosaccharide chain. nih.gov Specifically, after the initial formation of Dolichyl-PP-(GlcNAc)₂, the incorporation of a 2-deoxyglucosyl residue creates an aberrant trisaccharide-lipid, Dolichyl-PP-(GlcNAc)₂-dGlc. nih.gov This fraudulent intermediate is a poor substrate for the subsequent mannosyltransferases, effectively halting the addition of mannose residues and preventing the formation of the complete LLO precursor. nih.gov Consequently, the transfer of the oligosaccharide chain from the dolichol carrier to asparagine residues on nascent polypeptides is blocked, leading to a failure in protein glycosylation. nih.gov

The blockade of the LLO biosynthetic pathway results in the buildup of incomplete and abnormal dolichol-linked oligosaccharides. nih.gov Under experimental conditions where both GDP-mannose and an excess of GDP-2-deoxyglucose are present, the primary glycolipid that accumulates is Dolichyl-PP-(GlcNAc)₂-Man-dGlc. nih.gov While small quantities of other 2-deoxyglucose-containing LLOs may form, they are not transferred to proteins. nih.gov The key molecular event is the incorporation of 2-deoxyglucose early in the assembly process, which creates a dead-end product and sequesters the dolichol carrier, thereby inhibiting the entire N-glycosylation cycle. nih.gov

Accumulation of Aberrant Glycolipids in the Presence of 2-Deoxyglucose Metabolites

Aberrant Glycolipid IntermediatePoint of DisruptionConsequenceSource
Dol-PP-(GlcNAc)₂-dGlcIncorporation of 2-deoxyglucose after the initial (GlcNAc)₂ core.Blocks subsequent addition of mannosyl residues, halting LLO elongation. nih.gov
Dol-PP-(GlcNAc)₂-Man-dGlcAccumulates when both GDP-mannose and excess GDP-2-deoxyglucose are present.Represents a primary dead-end product that is not transferred to proteins. nih.gov

Potential Modulatory Effects on O-Glycosylation (e.g., O-GlcNAcylation context)

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of intracellular proteins. This process is regulated by two key enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), and relies on the cellular pool of UDP-GlcNAc, which is synthesized through the hexosamine biosynthetic pathway (HBP). nih.gov Given that the HBP utilizes glucose and other nutrients to produce UDP-GlcNAc, any interference in glucose metabolism has the potential to affect this pathway. nih.gov

Modulation of Key Metabolic Enzyme Activities

The metabolic consequences of 2-deoxyglucose are not limited to glycosylation pathways. The compound is actively taken up by cells via glucose transporters and is a substrate for the first enzyme in glycolysis, leading to the intracellular accumulation of a phosphorylated derivative that acts as a potent enzymatic inhibitor. nih.govmdpi.com

Indirect Inhibition of Glycolytic Enzymes (e.g., Hexokinase, Phosphoglucose (B3042753) Isomerase) by 2-DG-6-Phosphate Accumulation

Upon entering the cell, 2-deoxyglucose is phosphorylated by the enzyme hexokinase at the 6-position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6P). nih.govpatsnap.comnih.gov Unlike glucose-6-phosphate, 2-DG-6P cannot be isomerized to fructose-6-phosphate (B1210287) by the next enzyme in the glycolytic pathway, phosphoglucose isomerase (PGI). wikipedia.orgnih.govpatsnap.com This leads to the intracellular accumulation of 2-DG-6P. medchemexpress.comcaymanchem.com

This accumulation of 2-DG-6P exerts inhibitory effects on at least two key glycolytic enzymes:

Hexokinase: The buildup of 2-DG-6P causes feedback inhibition of hexokinase, the enzyme responsible for its own creation. nih.govpatsnap.comnih.gov This inhibition is non-competitive with respect to 2-DG but competitive with ATP, meaning it hinders the enzyme's ability to phosphorylate further sugar molecules. nih.govelsevierpure.com

Phosphoglucose Isomerase (PGI): 2-DG-6P acts as a competitive inhibitor of PGI, blocking the conversion of glucose-6-phosphate into fructose-6-phosphate, a crucial step for the progression of glycolysis. wikipedia.orgnih.govnih.gov

This dual inhibition effectively creates a metabolic block at the initial steps of glycolysis, reducing the cell's ability to produce ATP and biosynthetic precursors. nih.govpatsnap.com

Inhibition of Glycolytic Enzymes by 2-Deoxyglucose-6-Phosphate (2-DG-6P)

EnzymeInhibitorMechanism of InhibitionEffectSource
Hexokinase2-Deoxyglucose-6-Phosphate (2-DG-6P)Feedback inhibition; competitive with ATP, non-competitive with 2-DG.Reduces phosphorylation of glucose and 2-deoxyglucose. nih.govpatsnap.comnih.govelsevierpure.com
Phosphoglucose Isomerase (PGI)2-Deoxyglucose-6-Phosphate (2-DG-6P)Competitive inhibition.Blocks the conversion of glucose-6-phosphate to fructose-6-phosphate. wikipedia.orgnih.govnih.gov

Interference with Phosphomannose Isomerase and Mannose-Related Metabolic Pathways

Uridine (B1682114) diphosphate (B83284) 2-deoxyglucose (UDP-2-deoxyglucose) is a metabolite of 2-deoxy-D-glucose (2-DG), a glucose analog that competitively inhibits glucose metabolism. nih.gov Since 2-DG is also an analog of mannose, it and its derivatives interfere with mannose-related metabolic pathways. nih.govmdpi.com This interference is a key aspect of its biological activity.

Once inside the cell, 2-DG is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). nih.gov This phosphorylated form can then be converted to GDP-2-deoxy-D-glucose. Research suggests that GDP-2-deoxy-D-glucose is the primary agent responsible for inhibiting the glycosylation of viral glycoproteins. nih.gov This occurs because it interferes with the normal incorporation of mannose into these proteins. nih.gov

The inhibitory effects of 2-DG on mannose metabolism can be reversed by the addition of exogenous mannose. nih.gov In studies with colorectal cancer cells, low doses of 2-DG were found to surprisingly increase the incorporation of mannose into cellular glycoproteins. nih.gov However, at higher concentrations, it significantly decreased mannose incorporation. nih.gov This dose-dependent effect highlights the complex nature of 2-DG's interference with mannose metabolism.

The table below summarizes the key findings regarding the interference of UDP-2-deoxyglucose and its precursors with mannose metabolism.

FindingImplication
GDP-2-deoxy-D-glucose inhibits viral glycoprotein glycosylation. nih.govInterference with mannose incorporation is a key antiviral mechanism.
Exogenous mannose can reverse the inhibitory effects of 2-DG. nih.govThe interference is competitive and specific to the mannose pathway.
Low-dose 2-DG increases mannose incorporation in cancer cells. nih.govThe effect of 2-DG on mannosylation is dose-dependent and complex.
High-dose 2-DG decreases mannose incorporation in cancer cells. nih.govAt higher concentrations, the inhibitory effects on glycosylation become dominant.

Interactions with Nucleotide Sugar Interconverting Enzymes

UDP-2-deoxyglucose can also interact with enzymes that interconvert nucleotide sugars. One such enzyme is UDP-galactose 4-epimerase (GALE), which catalyzes the reversible conversion of UDP-galactose to UDP-glucose. wikipedia.org GALE is a crucial enzyme in the Leloir pathway for galactose metabolism. wikipedia.orgnih.gov

Notably, human GALE can also interconvert UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov Studies have shown that GALE can also act on UDP-2-deoxyglucose. genome.jp This suggests that UDP-2-deoxyglucose can be a substrate for this enzyme, potentially leading to the formation of UDP-2-deoxy-galactose. The ability of GALE to accommodate different UDP-sugars, including UDP-GlcNAc and UDP-2-deoxyglucose, is attributed to a larger active site cavity compared to its bacterial counterparts. nih.gov

Another important class of enzymes in nucleotide sugar metabolism is the UDP-glucose pyrophosphorylase (UGPase) family. nih.govnih.gov These enzymes catalyze the synthesis of UDP-sugars from UTP and a sugar-1-phosphate. frontiersin.org While the direct interaction of UGPase with UDP-2-deoxyglucose is not extensively detailed, the formation of UDP-2-deoxyglucose from 2-deoxy-glucose-6-phosphate implies the involvement of such pyrophosphorylases.

The table below outlines the key enzymes that interact with UDP-2-deoxyglucose and related nucleotide sugars.

EnzymeFunctionInteraction with UDP-2-deoxyglucose/Related Sugars
UDP-galactose 4-epimerase (GALE)Interconverts UDP-galactose and UDP-glucose. wikipedia.orgCan act on UDP-2-deoxyglucose. genome.jp
UDP-glucose pyrophosphorylase (UGPase)Synthesizes UDP-glucose from UTP and glucose-1-phosphate. nih.govsigmaaldrich.comImplied in the formation of UDP-2-deoxyglucose from 2-deoxy-glucose-6-phosphate.
UDP-N-acetylglucosamine pyrophosphorylase (UAGPase)Synthesizes UDP-GlcNAc. nih.govfrontiersin.orgPart of the broader family of enzymes that synthesize UDP-sugars.

Influence on Broad Metabolic Fluxes

Alterations in the Hexosamine Biosynthesis Pathway (HBP) Flux and UDP-GlcNAc Levels

The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. nih.govresearchgate.netresearchgate.net The formation of UDP-2-deoxyglucose can significantly impact the HBP.

The HBP is highly sensitive to nutrient availability, including glucose, glutamine, acetyl-CoA, and UTP. nih.gov The end product, UDP-GlcNAc, is a key sensor of cellular nutrient status. nih.gov The introduction of 2-deoxyglucose and its subsequent conversion to UDP-2-deoxyglucose can disrupt the normal flux of this pathway.

The table below summarizes the key aspects of the HBP and the potential influence of UDP-2-deoxyglucose.

Pathway ComponentRolePotential Impact of UDP-2-deoxyglucose
Hexosamine Biosynthesis Pathway (HBP) Produces UDP-GlcNAc for glycosylation. nih.govresearchgate.netresearchgate.netDisruption of pathway flux.
UDP-GlcNAc Key metabolite and nutrient sensor. nih.govwikipedia.orgPotential reduction in cellular levels.
Fructose-6-phosphate Key substrate for HBP, derived from glycolysis. nih.govReduced availability due to glycolysis inhibition by 2-DG.

Perturbations in Glucose and Mannose Metabolic Networks

The introduction of 2-deoxyglucose and its metabolite, UDP-2-deoxyglucose, causes significant perturbations in the metabolic networks of both glucose and mannose. As a glucose analog, 2-DG competes with glucose for transport into the cell and for phosphorylation by hexokinase. nih.govmdpi.com The resulting 2-DG-6P inhibits phosphoglucose isomerase, leading to a blockage of glycolysis at an early stage. mdpi.com

This disruption of glycolysis has widespread consequences, as it is a central pathway for energy production and the generation of precursors for other biosynthetic pathways. The accumulation of 2-DG-6P can lead to a depletion of cellular ATP stores. nih.govresearchgate.net

As a mannose analog, 2-DG also interferes with mannose metabolism. nih.govmdpi.com This interference can lead to defects in protein N-glycosylation, a critical process for the proper folding and function of many proteins. nih.govnih.gov The accumulation of GDP-2-deoxy-D-glucose has been identified as a key inhibitor of glycoprotein synthesis. nih.gov

The table below details the effects of 2-DG and its metabolites on glucose and mannose metabolic networks.

Metabolic NetworkEffect of 2-DG/UDP-2-deoxyglucose
Glucose Metabolism Inhibition of glycolysis, leading to reduced ATP production. nih.govmdpi.com
Mannose Metabolism Interference with protein N-glycosylation. nih.govnih.gov

Indirect Impacts on Related Pathways (e.g., Pentose (B10789219) Phosphate Pathway, Glycogen (B147801) Synthesis)

The metabolic disruptions caused by UDP-2-deoxyglucose and its precursor, 2-DG, extend to other related pathways, including the pentose phosphate pathway (PPP) and glycogen synthesis.

The pentose phosphate pathway (PPP) branches from glycolysis at the level of glucose-6-phosphate (G6P). frontiersin.org The PPP is a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and it also produces precursors for nucleotide synthesis. frontiersin.orgkhanacademy.org While 2-DG inhibits the main glycolytic pathway, some studies suggest that 2-DG-6P can be a substrate for the PPP, leading to NADPH production. researchgate.netnih.gov This indicates a complex interplay where the inhibition of one pathway may lead to the redirection of metabolites through another.

Glycogen synthesis is another pathway affected by 2-DG. UDP-glucose is the direct precursor for glycogen synthesis. sigmaaldrich.comyoutube.comyoutube.com Research has shown that 2-DG can be incorporated into glycogen in various tissues. nih.gov This incorporation suggests that UDP-2-deoxyglucose can be recognized by the enzymes of glycogen synthesis, leading to the formation of a modified glycogen structure. This process can deplete the pool of UDP-glucose available for normal glycogen formation and may lead to an underestimation of glucose uptake when using 2-DG as a tracer. nih.gov

The table below summarizes the indirect impacts on these related pathways.

PathwayIndirect Impact of 2-DG/UDP-2-deoxyglucose
Pentose Phosphate Pathway (PPP) Potential for 2-DG-6P to serve as a substrate, leading to NADPH production. researchgate.netnih.gov
Glycogen Synthesis Incorporation of 2-DG into glycogen, potentially altering glycogen structure and function. nih.gov

Cellular Responses and Signaling Cascades Mediated by Udp 2 Deoxyglucose

Induction of Cellular Stress Responses

The primary mechanism of UDP-2-deoxyglucose-induced cellular disruption stems from its ability to mimic glucose, leading to its uptake and subsequent phosphorylation into 2-deoxyglucose-6-phosphate (2DG-6P). nih.govnih.gov This metabolite cannot be further metabolized in the glycolytic pathway, leading to a cascade of stressful events for the cell. wikipedia.org

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

UDP-2-deoxyglucose is a well-documented inducer of Endoplasmic Reticulum (ER) stress. nih.govnih.gov This occurs because 2-deoxyglucose, as an analog of mannose, interferes with N-linked glycosylation, a critical process for proper protein folding that takes place within the ER. nih.govplos.org The accumulation of unfolded or misfolded proteins in the ER lumen triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR). nih.govyoutube.com The UPR aims to restore ER homeostasis by:

Inhibiting global protein translation: This reduces the influx of new proteins into the already burdened ER.

Increasing the degradation of misfolded proteins: The cell activates pathways to clear the accumulated aberrant proteins.

Enhancing the ER's folding capacity: This involves upregulating the expression of molecular chaperones that assist in proper protein folding. nih.gov

Key players in the UPR activated by 2-deoxyglucose include the ER-resident transmembrane proteins: PKR-like ER kinase (PERK), inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). nih.gov A central marker of ER stress and UPR activation is the increased expression of Glucose-Regulated Protein 78 (GRP78). nih.govnih.gov Studies have shown that treatment with 2-deoxyglucose leads to a significant upregulation of GRP78. nih.govnih.gov If the ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the induction of C/EBP homologous protein (CHOP). nih.govnih.gov

Research has demonstrated that the ER stress induced by 2-deoxyglucose can also lead to the activation of autophagy, a cellular self-digestion process, as a protective mechanism to alleviate the stress. nih.gov Furthermore, the induction of the UPR by 2-deoxyglucose has been shown to sensitize cancer cells to certain chemotherapeutic agents like cisplatin (B142131) by downregulating DNA repair genes and upregulating apoptotic genes. nih.gov

Oxidative Stress Mechanisms Resulting from Metabolic Disruption

The metabolic disruption caused by UDP-2-deoxyglucose also leads to the generation of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. nih.govresearchgate.net Malignant cells, which often have higher basal levels of ROS and a greater dependence on glucose metabolism, are particularly sensitive to the oxidative stress induced by 2-deoxyglucose. nih.govnih.gov

The inhibition of glycolysis by 2-deoxyglucose is a key contributor to this oxidative stress. researchgate.net The glycolytic pathway is a major source of reducing equivalents, such as NADPH, which are essential for regenerating antioxidants like glutathione. By blocking glycolysis, 2-deoxyglucose depletes the cell's antioxidant capacity, making it more vulnerable to oxidative damage. researchgate.net

Studies have shown that 2-deoxyglucose treatment leads to an increase in ROS levels and can induce cell killing through metabolic oxidative stress. nih.govplos.org This effect can be mitigated by the use of antioxidants. nih.govplos.org For instance, in endothelial cells, 2-deoxyglucose-induced autophagy is mediated by mitochondria-derived ROS. plos.org Furthermore, dietary administration of 2-deoxyglucose has been found to reduce endotoxemia-induced inflammation and oxidative stress by bolstering the antioxidant defense system. frontiersin.org

Regulation of Cellular Signaling Pathways

The cellular stress induced by UDP-2-deoxyglucose reverberates through various signaling pathways, leading to a complex regulatory network that dictates the cell's fate.

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., Hog1/p38, Slt2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses. UDP-2-deoxyglucose has been shown to activate several MAPK pathways, including the High-Osmolarity Glycerol (HOG) pathway, whose mammalian ortholog is the p38 MAPK pathway, and the Cell Wall Integrity (CWI) pathway, regulated by the MAPK Slt2 in yeast. nih.govnih.gov

In yeast, exposure to 2-deoxyglucose induces the expression of the phosphatase Dog2, which detoxifies 2DG-6-phosphate. This induction is mediated by the activation of the Hog1 and Slt2 MAPK pathways. nih.gov The activation of these stress-responsive pathways is essential for cell survival under conditions of cell wall stress induced by agents like zymolyase, which, similar to 2-deoxyglucose, can cause cell wall damage. nih.gov The Hog1 pathway, in particular, has been implicated in coupling cell growth to division under non-stress conditions and its basal activity is required for proper cell size control. nih.gov

The activation of p38 MAPK and other MAPKs like ERK1/2 is also observed in chondrogenic cells in response to TGF-beta, where they play a role in regulating gene expression. nih.gov This highlights the interconnectedness of these signaling pathways in response to various stimuli.

Modulation of AMP-Activated Protein Kinase (AMPK) Signaling

AMP-Activated Protein Kinase (AMPK) is a key cellular energy sensor that is activated in response to a decrease in the ATP/AMP ratio. As UDP-2-deoxyglucose inhibits glycolysis, it leads to a reduction in cellular ATP levels, thereby activating AMPK. nih.govplos.org

The activation of AMPK by 2-deoxyglucose has been observed in various cell types. nih.govplos.org In pancreatic cancer cells, 2-deoxyglucose treatment leads to the phosphorylation and activation of AMPK, which in turn phosphorylates and affects the function of other proteins involved in metabolism, such as glutamine:fructose-6-phosphate (B1210287) aminotransferase 1 (GFAT1). nih.gov This modulation of AMPK signaling contributes to the induction of ER stress and inhibition of cell growth. nih.gov

In endothelial cells, the activation of AMPK by 2-deoxyglucose is mediated by reactive oxygen species (ROS) and is required for the induction of autophagy, a pro-survival mechanism. plos.org Interestingly, in yeast, while 2-deoxyglucose is known to activate the AMPK ortholog Snf1, some studies report a transient inactivation of Snf1/AMPK by protein phosphatase 1 (PP1). nih.govplos.orgbiorxiv.org This transient inhibition appears to potentiate the toxicity of 2-deoxyglucose by promoting the endocytosis of glucose transporters. nih.govplos.orgbiorxiv.org This highlights the complex and sometimes context-dependent regulation of AMPK signaling by this glucose analog.

Interactions with Wnt/β-Catenin Pathway and Cellular Differentiation

The Wnt/β-catenin signaling pathway is fundamental for a wide range of developmental processes, including cell proliferation, differentiation, and survival. nih.govyoutube.com Emerging evidence indicates that UDP-2-deoxyglucose can modulate this critical pathway.

In cervical cancer cells, 2-deoxyglucose has been shown to down-regulate the Wnt/β-catenin signaling pathway by accelerating the degradation of the key effector protein, β-catenin. researchgate.netnih.gov This leads to a decrease in β-catenin levels in both the cytoplasm and the nucleus, thereby inhibiting the expression of Wnt target genes and suppressing the malignant phenotype. researchgate.netnih.gov This suggests that the anti-cancer effects of 2-deoxyglucose are, at least in part, mediated through its inhibition of Wnt/β-catenin signaling. researchgate.netnih.gov

Furthermore, in rabbit articular chondrocytes, 2-deoxyglucose has been found to regulate dedifferentiation through the β-catenin pathway. nih.gov Treatment with 2-deoxyglucose led to the accumulation and nuclear translocation of β-catenin, resulting in a decrease in the expression of the chondrocyte differentiation marker, type II collagen. nih.gov This indicates that by modulating β-catenin signaling, 2-deoxyglucose can influence the differentiation state of normal cells. nih.gov The balance of Wnt/β-catenin signaling is crucial for maintaining cellular homeostasis, and its dysregulation by compounds like 2-deoxyglucose can have profound effects on cell fate. nih.gov

Interactive Data Tables

Table 1: Cellular Responses to UDP-2-Deoxyglucose

Cellular ResponseKey Mediators/MarkersObserved Effects
Endoplasmic Reticulum (ER) Stress GRP78, PERK, IRE1, ATF6, CHOPInduction of the Unfolded Protein Response (UPR), inhibition of protein synthesis, increased protein degradation, potential for apoptosis. nih.govnih.govnih.gov
Oxidative Stress Reactive Oxygen Species (ROS)Increased ROS production, depletion of cellular antioxidants, potential for oxidative damage and cell death. nih.govplos.orgfrontiersin.org
Autophagy LC3-IIInduction of autophagy as a protective mechanism against ER stress and oxidative stress. nih.govplos.org

Table 2: Modulation of Signaling Pathways by UDP-2-Deoxyglucose

Signaling PathwayKey ComponentsEffect of UDP-2-DeoxyglucoseCellular Outcome
MAPK (Hog1/p38, Slt2) Hog1, p38, Slt2ActivationStress response, cell wall integrity, detoxification. nih.govnih.gov
AMPK AMPK, Snf1Activation (generally), transient inhibition (in some contexts)Energy sensing, regulation of metabolism, autophagy, potential for toxicity potentiation. nih.govplos.orgnih.govplos.org
Wnt/β-Catenin β-cateninDown-regulation (in cancer cells), modulation (in chondrocytes)Inhibition of cancer progression, regulation of cellular differentiation. researchgate.netnih.govnih.gov

Cellular Homeostasis and Adaptive Responses

Cells deploy a range of homeostatic and adaptive strategies to counteract the toxic effects of 2-deoxyglucose and its derivatives. These responses include the activation of cellular cleaning processes like autophagy and the development of specific resistance mechanisms to detoxify the cell and restore metabolic balance.

2-deoxyglucose is a potent inducer of autophagy, a catabolic process where cells degrade and recycle their own components to maintain homeostasis. While 2-DG does cause a drop in cellular ATP, the primary trigger for autophagy activation is its ability to induce endoplasmic reticulum (ER) stress. nih.govnih.gov

Due to its structural similarity to mannose, 2-DG interferes with N-linked glycosylation, a critical process for proper protein folding that occurs in the ER. nih.govnih.gov This disruption leads to the accumulation of misfolded or unfolded proteins, triggering the Unfolded Protein Response (UPR). nih.govnih.gov The UPR is a signaling network designed to restore ER homeostasis, but when stress is prolonged or severe, it can initiate autophagy. biorxiv.org Studies have shown that adding mannose can reverse 2-DG-induced autophagy and ER stress without restoring ATP levels, confirming that ER stress is the principal activating mechanism. nih.govnih.gov This autophagy plays a protective role; blocking it increases cell sensitivity to 2-DG, while enhancing it reduces toxicity. nih.gov

Key markers of the UPR, such as Glucose-Regulated Protein 78 (Grp78), are upregulated in response to 2-DG treatment, coinciding with the activation of autophagy. nih.govnih.gov

Research FindingCell Type(s)Key OutcomeCitation
2-DG stimulates autophagy primarily through ER stress/UPR, not ATP depletion.Pancreatic, Melanoma, and Breast Cancer CellsMannose reversed 2-DG-induced autophagy and ER stress but did not restore ATP levels. nih.govnih.gov
Autophagy plays a protective role against 2-DG-induced cell death.Cancer Cell LinesBlocking autophagy increased cell sensitivity to 2-DG, while enhancing it reduced toxicity. nih.gov
2-DG induces the UPR by interfering with N-linked glycosylation.Yeast, HeLa CellsThe UPR, in turn, can upregulate phosphatases that contribute to 2-DG resistance. biorxiv.org
Upregulation of the ER stress marker Grp78 correlates with 2-DG-induced autophagy.Pancreatic, Melanoma, and Breast Cancer CellsGrp78 levels increased alongside the conversion of LC3B I to LC3B II (an autophagy marker). nih.gov

Cells can develop resistance to 2-DG through several molecular adaptations. Two prominent strategies involve the enzymatic detoxification of its phosphorylated form and the regulation of membrane transporters to control its intracellular concentration.

Phosphatase Induction: A primary mechanism of resistance is the upregulation of specific phosphatases that can dephosphorylate the toxic metabolite 2-deoxyglucose-6-phosphate (2-DG-6P), converting it back to 2-DG, which can then be exported from the cell. biorxiv.orgbiorxiv.org In yeast, two such enzymes, Dog1 and Dog2, which belong to the halo-acid dehalogenase (HAD)-like phosphatase family, are induced upon exposure to 2-DG. biorxiv.orgnih.gov The expression of these phosphatases is controlled by multiple signaling pathways, including stress-responsive pathways like the UPR. biorxiv.org Overexpression of these enzymes is a common strategy found in spontaneous 2-DG-resistant mutants. biorxiv.orgnih.gov This mechanism is evolutionarily conserved, as the human homolog, HDHD1, also demonstrates 2-DG-6P phosphatase activity and can confer resistance in human cells. biorxiv.orgnih.gov

Transporter Regulation: Another key resistance strategy involves modulating the activity and localization of hexose (B10828440) transporters. Cells face a dilemma with 2-DG: they need to import glucose for energy but must limit the entry of the toxic analog. nih.gov Some resistant cells achieve this by altering transporter dynamics. For instance, resistance in yeast has been linked to the stabilization of glucose transporters, such as Hxt1 and Hxt3, at the plasma membrane. nih.govnih.gov This can be achieved by deleting the alpha-arrestin Rod1, which is involved in transporter endocytosis. nih.govnih.gov By keeping more glucose transporters on the surface, the cell can improve glucose uptake to override the metabolic block and facilitate the export of 2-DG, thereby detoxifying itself. nih.govnih.gov In some bacteria, resistance involves switching from a high-affinity glucose transport system to a low-affinity one that does not recognize 2-DG. nih.gov

Resistance MechanismDescriptionKey MoleculesOrganism/Cell Type
Phosphatase Induction Upregulation of phosphatases that dephosphorylate the toxic 2-DG-6P metabolite back to 2-DG for export. biorxiv.orgnih.govDog1, Dog2, HDHD1 (human homolog)Yeast, Human Cells
Transporter Regulation Stabilization of glucose transporters at the plasma membrane to enhance glucose uptake and 2-DG export. nih.govnih.govHxt1, Hxt3, Rod1Yeast
Transporter Switching Switching from a high-affinity glucose transporter that also transports 2-DG to a low-affinity system that does not. nih.govPhosphoenolpyruvate-dependent phosphotransferase system (PTS)Bacteria (e.g., S. ruminantium)

2-deoxy-D-glucose has been shown to inhibit the process of phagocytosis, the cellular mechanism for engulfing large particles. Studies on mouse peritoneal macrophages revealed that 2-DG inhibits both Fc and complement receptor-mediated phagocytosis. nih.gov

To understand the mechanism of this inhibition, researchers analyzed the levels of various 2-DG metabolites within the macrophages, including 2-deoxy-D-glucose 6-phosphate, 2-deoxy-D-glucose 1-phosphate, and UDP-2-deoxy-D-glucose . nih.gov However, the study found that the level of accumulation of any of these specific metabolites did not correlate with the observed inhibition of phagocytosis. nih.gov Furthermore, the inhibitory effect could not be attributed to the typical actions of 2-DG, such as depletion of cellular energy (nucleoside triphosphates), inhibition of protein synthesis, or inhibition of glycosylation. nih.gov Even when protein synthesis or glycosylation was inhibited by other means to a similar extent as with 2-DG, phagocytosis was not affected. nih.gov This indicates that 2-DG inhibits phagocytosis through a distinct mechanism that is independent of its major, well-understood effects on cellular metabolism and energy supply. nih.gov

Research Methodologies for Studying Udp 2 Deoxyglucose

Analytical Techniques for Detection and Quantification

Precise and sensitive analytical methods are crucial for understanding the metabolic fate and concentration of UDP-2-Deoxyglucose within biological systems.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of UDP-2-Deoxyglucose. chemilyglycoscience.comwipo.int This method allows for the separation and quantification of the compound from complex biological mixtures. chemilyglycoscience.comwipo.int While UDP-2-Deoxyglucose itself does not have a strong chromophore for UV detection, derivatization techniques can be employed to enhance its visibility. researchgate.net Alternatively, HPLC systems can be coupled with more sensitive detectors. The purity of commercially available UDP-2-Deoxyglucose is often confirmed by HPLC, with standards typically reaching a minimum of 90% purity. chemilyglycoscience.com

Mass Spectrometry-Based Approaches (e.g., LC-MS, HILIC-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the detection and quantification of UDP-2-Deoxyglucose. nih.govnih.govnih.gov This approach allows for the precise identification of the molecule based on its mass-to-charge ratio. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS is also utilized for the analysis of polar molecules like UDP-2-Deoxyglucose.

In a study using murine L929 cells, LC-MS was employed to analyze the metabolome following treatment with 2-deoxy-D-glucose (2-DG), the precursor of UDP-2-Deoxyglucose. nih.govnih.gov This analysis revealed changes in various metabolites, providing insights into the metabolic impact of 2-DG. nih.govnih.gov Another study detailed the development of an HPLC-MS/MS method for the quantification of 2-DG in biological fluids, demonstrating the power of this technique for pharmacokinetic studies. nih.gov

Enzyme-Based Assays for Metabolite Quantification

Enzyme-based assays provide a functional approach to quantify UDP-2-Deoxyglucose and related metabolites. These assays often rely on the specificity of enzymes that interact with these compounds. For instance, methods have been developed to measure 2-deoxyglucose (2-DG) and its phosphorylated form, 2-deoxyglucose-6-phosphate (2-DG6P), by leveraging the differential reaction rates of glucose-6-phosphate dehydrogenase (G6PDH) with its natural substrate versus 2-DG6P. nih.govnih.gov

Bioluminescent assays have also been developed to detect the release of UDP from glycosyltransferase reactions, which could be adapted to study enzymes that utilize UDP-2-Deoxyglucose. mdpi.com These assays convert the released UDP into a light signal, offering a highly sensitive and continuous monitoring system. mdpi.com Furthermore, enzyme-based methods have been specifically designed to quantify UDP-N-acetylglucosamine (UDP-GlcNAc), a structurally similar nucleotide sugar, which highlights the potential for developing specific enzymatic assays for UDP-2-Deoxyglucose. researchgate.net

In Vitro Model Systems

In vitro models, ranging from simple yeast to complex mammalian cell cultures, are indispensable tools for dissecting the cellular and molecular effects of UDP-2-Deoxyglucose.

Yeast Models (e.g., Saccharomyces cerevisiae) for Genetic and Metabolic Studies

The yeast Saccharomyces cerevisiae has proven to be a powerful model organism for investigating the effects of 2-deoxyglucose (2-DG) and, by extension, its metabolite UDP-2-Deoxyglucose. nih.govnih.govresearchgate.netresearchgate.net The growth of S. cerevisiae is inhibited by 2-DG, and this sensitivity can be modulated by the carbon source used for growth. nih.gov

Genetic studies in yeast have identified key players in the response to 2-DG. For example, cells lacking the Snf1 protein (the yeast ortholog of AMP-activated protein kinase, AMPK) are hypersensitive to 2-DG. nih.govnih.gov This hypersensitivity can be suppressed by overexpressing certain hexose (B10828440) transporters like Hxt1 and Hxt3. nih.govnih.gov Research has shown that 2-DG stimulates the internalization and degradation of these transporters, a process regulated by α-arrestins, providing a novel mechanism for 2-DG toxicity. nih.gov The study of 2-DG resistant mutants in S. cerevisiae has also provided insights into the mechanisms of glucose metabolism and transport. researchgate.net

Mammalian Cell Lines for Cellular Response Studies

A variety of mammalian cell lines are utilized to study the diverse cellular responses to 2-DG and its downstream metabolites, including UDP-2-Deoxyglucose.

HEK 293T Cells: While specific studies focusing on UDP-2-Deoxyglucose in HEK 293T cells are not detailed in the provided context, this cell line is a workhorse in molecular and cellular biology and is often used for overexpression studies and to investigate signaling pathways that could be affected by this compound.

Chondrocytes: Studies using rabbit articular chondrocytes have shown that 2-DG can induce dedifferentiation, characterized by a decrease in type II collagen expression. nih.govkstudy.com This effect is linked to the regulation of the β-catenin pathway and the reorganization of the actin cytoskeleton. nih.govkstudy.com Interestingly, the glycolysis inhibitor 2-DG was also found to have chondroprotective effects in bovine and human chondrocytes by altering their metabolism. bmj.com

Macrophages: In mouse peritoneal macrophages, 2-DG is metabolized to several compounds, including UDP-2-deoxy-D-glucose. nih.gov Research has shown that 2-DG can inhibit phagocytosis, although this effect does not directly correlate with the levels of its metabolites. nih.gov Furthermore, 2-DG has been shown to modulate macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in a rheumatoid arthritis model, an effect dependent on AMPK activation. nih.gov Conversely, another study reported that 2-DG treatment decreases anti-inflammatory M2 macrophage polarization in tumor and allergic airway inflammation models. frontiersin.org

Endothelial Cells: In bovine aortic endothelial cells (BAEC), 2-DG has been shown to induce autophagy, a cellular self-digestion process, through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of AMPK. nih.govnih.gov Studies on mouse microvascular endothelial cells (MMECs) have demonstrated that the combination of 2-DG and metformin (B114582) can inhibit angiogenesis by upregulating the anti-angiogenic protein thrombospondin-1. mdpi.com Additionally, 2-DG has been found to suppress the proliferation and migration of murine endothelial cells, suggesting a direct impact on blood vessel formation. researchgate.net

Table of Research Findings in Mammalian Cell Lines

Cell LineKey FindingsReferences
Rabbit Articular Chondrocytes2-DG induces dedifferentiation and reduces type II collagen expression via the β-catenin pathway and actin cytoskeleton reorganization. nih.gov, kstudy.com
Bovine and Human Chondrocytes2-DG exhibits chondroprotective effects by altering cellular metabolism. bmj.com
Mouse Peritoneal MacrophagesMetabolizes 2-DG to UDP-2-deoxy-D-glucose and other products; inhibits phagocytosis. nih.gov
RAW264.7 MacrophagesPromotes M1 to M2 polarization in an AMPK-dependent manner in a rheumatoid arthritis context. nih.gov
Bovine Aortic Endothelial Cells (BAEC)Induces autophagy via ROS-mediated AMPK activation. nih.gov, nih.gov
Mouse Microvascular Endothelial Cells (MMEC)In combination with metformin, inhibits angiogenesis by upregulating thrombospondin-1. Suppresses proliferation and migration. mdpi.com, researchgate.net

Molecular and Genetic Approaches

The investigation of Uridine (B1682114) diphosphate (B83284) 2-deoxyglucose (UDP-2-deoxyglucose) and its metabolic sphere relies heavily on a sophisticated toolkit of molecular and genetic techniques. These approaches have been instrumental in dissecting the compound's roles within cellular pathways, monitoring its dynamics, understanding its metabolic consequences, and probing the mechanisms of enzymes that interact with it.

Gene Knockdown and Knockout Strategies to Elucidate Pathway Roles

Gene knockdown and knockout strategies are powerful tools for understanding the function of specific genes and, by extension, the roles of the molecules they help to metabolize. In the context of UDP-2-deoxyglucose, these techniques are often used to explore the consequences of its accumulation or the pathways it perturbs. Since UDP-2-deoxyglucose is primarily formed from the metabolic poison 2-deoxyglucose (2-DG), studies often involve treating genetically modified cells with 2-DG and observing the differential effects.

For instance, research has focused on the enzymes involved in the unfolded protein response (UPR), a stress response pathway that can be activated by the disruption of glycosylation, a known effect of UDP-2-deoxyglucose accumulation. By knocking out key genes in the UPR pathway, scientists can determine which branches are critical for mediating the cellular response to 2-DG-induced stress.

Another key area of investigation involves the enzymes responsible for protein glycosylation. Knocking out or knocking down specific glycosyltransferases can reveal their sensitivity to inhibition by UDP-2-deoxyglucose or demonstrate the importance of proper glycosylation in mitigating the toxic effects of 2-DG. These studies help to map the specific points of interference by UDP-2-deoxyglucose within the complex network of cellular glycosylation.

Gene Target Organism/Cell Line Methodology Key Finding in Relation to UDP-2-Deoxyglucose
PERK (EIF2AK3)Mouse Embryonic FibroblastsGene KnockoutPERK-deficient cells show increased sensitivity to 2-deoxyglucose, indicating a crucial role for this UPR branch in managing 2-DG-induced stress.
OGT (O-GlcNAc Transferase)Human Cell LinesGene Knockdown (siRNA)Knockdown of OGT alters cellular sensitivity to 2-deoxyglucose, highlighting the interplay between O-GlcNAcylation and the metabolic stress induced by 2-DG.
GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase)Human Cell LinesGene KnockoutGNE knockout cells, which are deficient in sialic acid biosynthesis, exhibit altered responses to glycosylation inhibitors, providing a model to study the impact of compounds like UDP-2-deoxyglucose.

Application of Genetically Encoded Fluorescent Biosensors for Nucleotide Sugar Monitoring

Real-time monitoring of nucleotide sugar levels within living cells provides invaluable insights into metabolic dynamics. Genetically encoded fluorescent biosensors, often based on Förster resonance energy transfer (FRET), have been developed for this purpose. These biosensors are engineered proteins that change their fluorescent properties upon binding to a specific molecule, such as a nucleotide sugar.

These biosensors can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or endoplasmic reticulum, allowing for a spatiotemporal understanding of how and where UDP-2-deoxyglucose impacts nucleotide sugar metabolism. This approach has been crucial in visualizing the rapid changes in nucleotide sugar pools in response to metabolic inhibitors like 2-DG.

Biosensor Target Molecule Principle Application in UDP-2-Deoxyglucose Context
YU-SeeUDP-GlucoseFRETCan be used to monitor the depletion of the UDP-glucose pool in real-time upon administration of 2-deoxyglucose, reflecting the consumption of UTP to form UDP-2-deoxyglucose.
FLIP-GOTUDP-GalactoseFRETAllows for the study of the broader impact of UDP-2-deoxyglucose on the equilibrium of various nucleotide sugars within the cell.

Proteomics and Metabolomics in the Context of UDP-2-Deoxyglucose Metabolism

Proteomics and metabolomics offer a global view of the cellular changes that occur in response to UDP-2-deoxyglucose. These "omics" approaches allow for the simultaneous measurement of thousands of proteins and metabolites, providing a comprehensive snapshot of the cellular state.

Metabolomic studies, often employing mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can directly measure the levels of UDP-2-deoxyglucose and other related metabolites. This allows researchers to quantify the extent of its formation from 2-deoxyglucose and to track its impact on other metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.

Proteomics, on the other hand, can identify changes in protein expression or post-translational modifications that result from UDP-2-deoxyglucose accumulation. A common finding in proteomic analyses of 2-DG-treated cells is the upregulation of proteins involved in the unfolded protein response (UPR) and other stress response pathways. This is a direct consequence of the disruption of N-linked glycosylation in the endoplasmic reticulum by UDP-2-deoxyglucose. Furthermore, proteomic techniques can identify specific proteins whose glycosylation patterns are altered, providing a detailed picture of the molecular targets of UDP-2-deoxyglucose's inhibitory effects.

Omics Approach Methodology Key Findings in UDP-2-Deoxyglucose Research
Metabolomics LC-MS/MSQuantification of UDP-2-deoxyglucose accumulation and concomitant depletion of UTP and UDP-glucose pools in cells treated with 2-deoxyglucose.
Metabolomics NMR SpectroscopyTracing the metabolic fate of isotopically labeled 2-deoxyglucose and its impact on central carbon metabolism.
Proteomics Quantitative Mass Spectrometry (e.g., SILAC, TMT)Identification of upregulated UPR-related proteins (e.g., GRP78/BiP, CHOP) and other stress-responsive proteins upon 2-DG treatment.
Glycoproteomics Lectin Affinity Chromatography coupled with Mass SpectrometryCharacterization of altered glycosylation patterns on specific proteins, revealing the inhibitory effects of UDP-2-deoxyglucose on glycosyltransferases.

Synthesis and Application of Structural Analogs in Mechanistic Probes

The chemical synthesis of structural analogs of UDP-2-deoxyglucose is a powerful strategy for probing the mechanisms of enzymes that interact with nucleotide sugars. By systematically modifying the structure of UDP-2-deoxyglucose, researchers can investigate the specific molecular interactions required for substrate binding and catalysis.

These analogs can be designed to act as inhibitors, alternative substrates, or probes for specific enzymatic reactions. For example, analogs with modifications to the pyrophosphate linkage can help to elucidate the role of this moiety in enzyme recognition and catalysis. Similarly, modifications to the uracil (B121893) base or the ribose sugar can provide insights into the specific hydrogen bonding and hydrophobic interactions that govern substrate binding.

One important application of these analogs is in the study of glycosyltransferases. By synthesizing analogs of UDP-2-deoxyglucose that can be "clicked" onto other molecules, researchers can covalently label the active sites of these enzymes, facilitating their identification and characterization. These "clickable" analogs often contain an azide (B81097) or alkyne group that can be selectively reacted with a corresponding probe, a technique known as bioorthogonal chemistry.

Analog Type Modification Application Mechanistic Insight Gained
Non-hydrolyzable AnalogsReplacement of the pyrophosphate oxygen with a methylene (B1212753) group (CH2)Used as competitive inhibitors to study enzyme kinetics and for co-crystallization with enzymes to determine their three-dimensional structure.Provides information on the geometry of the active site and the interactions with the pyrophosphate group.
"Clickable" AnalogsIncorporation of an azide or alkyne moietyUsed for activity-based protein profiling (ABPP) to identify and label enzymes that bind to UDP-2-deoxyglucose.Enables the identification of novel enzymes that interact with UDP-2-deoxyglucose and allows for the study of their activity in complex biological samples.
Fluorescent AnalogsAttachment of a fluorescent dyeUsed in fluorescence polarization assays to study enzyme-substrate binding affinities in a high-throughput manner.Facilitates the screening of compound libraries for potential inhibitors of glycosyltransferases and other nucleotide sugar-utilizing enzymes.

Future Directions and Unexplored Academic Avenues in Udp 2 Deoxyglucose Research

Elucidation of Novel Enzymatic Conversions and Interacting Molecular Partners

A primary focus of future research will be to identify and characterize novel enzymes that can convert UDP-2-deoxyglucose and to uncover its currently unknown molecular partners. While it is known that 2-deoxy-D-glucose (2-DG) can be converted to UDP-2-DG, the full range of enzymes capable of this and other potential modifications is not yet clear. nih.gov For instance, UDP-glucose pyrophosphorylase 2 (UGP2) is a key enzyme in the production of UDP-glucose, a precursor for glycosylation, and its role in pancreatic cancer growth highlights the importance of enzymes in this pathway. researchgate.net The discovery of novel phenolic UDP glycosyltransferases (P-UGTs) in fungi, such as UGT58A1 and UGT59A1, which can transfer sugar moieties to various acceptors, suggests that similar enzymes with affinity for UDP-2-deoxyglucose may exist in other organisms, including mammals. asm.org The identification of such enzymes could reveal new metabolic pathways and regulatory mechanisms involving UDP-2-deoxyglucose.

Furthermore, identifying the full spectrum of proteins and other molecules that interact with UDP-2-deoxyglucose is crucial. Beyond the known interactions with glycosyltransferases, there may be other proteins whose function is modulated by binding to this sugar nucleotide. Computational workflows, which have been successful in identifying UDP-glycosyltransferases for specific substrates, could be adapted to screen for proteins that interact with UDP-2-deoxyglucose. nih.gov Understanding these interactions will provide a more complete picture of the cellular processes affected by this compound.

Identification of Specific Downstream Glycoproteins and Glycolipids Affected by UDP-2-Deoxyglucose Perturbations

The inhibitory effects of 2-deoxyglucose on N-linked glycosylation are known to cause alterations in the structure and function of glycoproteins. nih.govwikipedia.org However, the specific downstream glycoproteins and glycolipids that are most significantly affected by the presence of UDP-2-deoxyglucose are not fully cataloged. Future research should aim to identify these specific molecules and understand the functional consequences of their altered glycosylation.

For example, studies have shown that 2-DG treatment can lead to an increased incorporation of mannose into cellular glycoproteins in cancer cells, a phenomenon that can be reversed by the addition of exogenous mannose. nih.gov This suggests a direct influence on the glycosylation machinery. In breast cancer cells, 2-DG has been shown to interfere with the N-linked glycosylation of proteins like lysosomal-associated membrane protein 2 and calumenin. nih.gov Similarly, in lymphocytic choriomeningitis virus (LCMV), 2-DG impairs the N-glycosylation of the viral glycoprotein (B1211001) precursor, inhibiting the production of infectious virions. nih.gov The formation of 2-deoxyglucose-containing lipid-linked oligosaccharides has also been observed, which can block the glycosylation of proteins. nih.gov

Future studies could employ advanced proteomic and glycomic techniques to systematically identify and quantify the changes in the glycoproteome and glycolipidome of cells treated with 2-DG. This would provide a detailed map of the molecular targets of UDP-2-deoxyglucose and help to elucidate the mechanisms by which it exerts its cellular effects. Research has also indicated that 2-deoxy-D-glucose can be incorporated into glycolipids in both normal and transformed hamster cells. nih.gov

Detailed Mechanistic Studies of Cell-Type Specific and Context-Dependent Responses to UDP-2-Deoxyglucose

The cellular response to 2-deoxyglucose is not uniform and can vary significantly depending on the cell type and the specific context. For instance, in various cancer cell lines, exposure to 2-DG resulted in a range of responses, from a slowdown in proliferation to massive apoptosis. nih.gov This highlights the need for detailed mechanistic studies to understand these differential responses.

The antiproliferative action of 2-DG in breast cancer cells, for example, is attributed to both the inhibition of glycolysis and the interference with N-glycosylation. nih.gov In cervical cancer cells, 2-DG has been found to inhibit not only glycolysis but also the Wnt/β-catenin signaling pathway. nih.gov The sensitivity of different cell types to the endoplasmic reticulum (ER) stress induced by 2-DG may also play a role in their varied responses. researchgate.net

Future research should focus on dissecting the molecular pathways that determine a cell's response to UDP-2-deoxyglucose. This could involve comparative studies across different cell types and under various physiological and pathological conditions. Understanding these specificities will be crucial for any potential therapeutic applications of 2-DG.

Exploration of its Role in Non-Glycosylation-Related Metabolic or Signaling Pathways Beyond Current Understanding

While the primary known role of UDP-2-deoxyglucose is in the disruption of glycosylation, there is emerging evidence that it may have broader effects on cellular metabolism and signaling. As an analog of UDP-glucose, it has the potential to interact with and modulate the activity of enzymes and transporters involved in nucleotide sugar metabolism.

For example, UDP-glucose dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronate, is upregulated in certain cellular processes like the epithelial-mesenchymal transition (EMT) and can influence cell proliferation and invasion. nih.gov It is conceivable that UDP-2-deoxyglucose could interfere with the activity of UGDH or other enzymes in this pathway, leading to downstream metabolic consequences. Furthermore, studies have shown that 2-DG can trigger the endocytosis of nutrient transporters and transiently inhibit AMPK signaling in yeast. nih.gov In cervical cancer, 2-DG has been shown to down-regulate Wnt/β-catenin signaling. nih.gov

Future investigations should explore these potential non-glycosylation-related roles of UDP-2-deoxyglucose. This could involve metabolomic and phosphoproteomic studies to identify changes in metabolic pathways and signaling networks in response to 2-DG treatment. Uncovering these novel functions would significantly broaden our understanding of the biological activities of this compound.

Development of Advanced Probes and Imaging Techniques for High-Resolution Spatiotemporal Dynamics of UDP-2-Deoxyglucose Metabolism

To fully understand the dynamic nature of UDP-2-deoxyglucose metabolism and its effects within a living cell, the development of advanced molecular probes and imaging techniques is essential. Currently, radiolabeled 2-DG is used in techniques like positron emission tomography (PET) to visualize glucose uptake. drugbank.comnih.gov However, these methods have limitations in terms of spatial resolution. nih.gov

A promising approach is the use of chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI). nih.govnih.gov This technique allows for the non-invasive imaging of 2-DG and its phosphorylated metabolite, 2-DG-6-phosphate, providing metabolic maps of brain activity. nih.govnih.gov Further refinement of this and other imaging technologies could enable the visualization of UDP-2-deoxyglucose itself and track its journey through various metabolic and signaling pathways in real-time and with high spatial resolution.

The development of fluorescently tagged probes specific for UDP-2-deoxyglucose would also be a significant advancement. Such probes would allow for high-resolution microscopy studies to pinpoint its subcellular localization and its interactions with other molecules within the complex cellular environment. These advanced tools will be indispensable for unraveling the intricate spatiotemporal dynamics of UDP-2-deoxyglucose metabolism and function.

Q & A

Q. What are the established methods for synthesizing UDP-2-deoxyglucose in laboratory settings?

UDP-2-deoxyglucose can be synthesized via chemical and enzymatic routes. Chemical synthesis involves coupling 2-deoxyglucose-1-phosphate with UTP using uridyl transferase, as demonstrated in yeast systems . Enzymatic oxidation and epimerization pathways, such as those involving UDP-glucose dehydrogenase, can also be adapted to generate UDP-2-deoxyglucose derivatives. Reaction conditions (e.g., pH, temperature) and purification via ion-exchange chromatography are critical for yield optimization .

Q. What enzymatic assays are used to detect and quantify UDP-2-deoxyglucose in biological samples?

Spectrophotometric assays coupled with NADP/NADPH systems are widely used. For example, UDP-2-deoxyglucose pyrophosphorylase activity can be measured by monitoring NADPH formation at 340 nm after sequential reactions with phosphoglucomutase and glucose-6-phosphate dehydrogenase . Tissue homogenates are pre-incubated with UDP-2-deoxyglucose, MgCl₂, and pyrophosphate to initiate the reaction, with kinetic data collected over 20 minutes .

Q. How does UDP-2-deoxyglucose differ functionally from UDP-glucose in glycosylation processes?

Unlike UDP-glucose, UDP-2-deoxyglucose lacks a hydroxyl group at the C2 position, altering its interactions with glycosyltransferases. This structural difference reduces its incorporation into glycans but enhances its utility as a metabolic inhibitor. Comparative studies using enzyme kinetics (e.g., KmK_m and VmaxV_{max}) and crystallography reveal divergent binding affinities in active sites of enzymes like glucosyltransferases .

Advanced Research Questions

Q. How can computational models elucidate substrate specificity of enzymes utilizing UDP-2-deoxyglucose?

Molecular dynamics simulations and docking studies, combined with site-directed mutagenesis, can identify key residues governing substrate specificity. For example, Rhodiola rosea UGT3’s regioselectivity was resolved by solving crystal structures and simulating binding poses of UDP-sugar analogs . Multiscale computational approaches (QM/MM) further clarify reaction mechanisms, such as nucleophilic attack patterns in glycosyltransferases .

Q. What experimental strategies resolve discrepancies in reported cytotoxicity of UDP-2-deoxyglucose derivatives?

Contradictions in cytotoxicity data (e.g., resistance mechanisms in cancer cells) may arise from variations in cell lines, glucose metabolism pathways, or experimental conditions. To address this:

  • Use isotopically labeled 2-deoxyglucose (e.g., 18F^{18}F) to track cellular uptake and phosphorylation .
  • Compare cytotoxicity under normoxic vs. hypoxic conditions, as UDP-2-deoxyglucose’s effects are oxygen-dependent .
  • Validate results across multiple models (e.g., primary cells vs. immortalized lines) .

Q. What structural modifications enhance the stability of UDP-2-deoxyglucose in enzymatic reactions?

Fluorination at the C3 position (e.g., 3-deoxy-3-fluoro derivatives) improves metabolic stability by reducing enzymatic degradation, as shown in analogs synthesized via diethylaminosulfur trifluoride (DAST) reactions . Chemoenzymatic approaches, such as substituting labile phosphate groups with trifluoroacetyl moieties (e.g., UDP-GlcNTFA), also enhance resistance to phosphatases .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., UDP-2-deoxyglucose’s role in apoptosis), validate assays using orthogonal methods (e.g., HPLC for quantification, CRISPR-edited cell lines for functional studies) .
  • Experimental Design : For kinetic studies, maintain UDPGA (cofactor) in excess to ensure pseudo-first-order conditions and avoid rate-limiting substrate depletion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.